molecular formula C19H13ClN2O4 B11478256 3-Pyridinecarboxamide, 2-(1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)-

3-Pyridinecarboxamide, 2-(1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)-

Cat. No.: B11478256
M. Wt: 368.8 g/mol
InChI Key: OGPMSMQBHLDGBC-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, 2-(1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)- is a complex organic compound that features a pyridine ring, a benzodioxole moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, 2-(1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)- typically involves multiple steps:

    Formation of the Pyridinecarboxamide Core: This can be achieved by reacting pyridine-3-carboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via an etherification reaction, where a suitable benzodioxole derivative is reacted with the pyridinecarboxamide intermediate.

    Attachment of the Chlorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pyridinecarboxamide, 2-(1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 2-(1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)- is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxamide, 2-(1,3-benzodioxol-5-yloxy)-N-(4-methylphenyl)-: Similar structure but with a methyl group instead of a chlorine atom.

    3-Pyridinecarboxamide, 2-(1,3-benzodioxol-5-yloxy)-N-(4-fluorophenyl)-: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

The presence of the chlorophenyl group in 3-Pyridinecarboxamide, 2-(1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C19H13ClN2O4

Molecular Weight

368.8 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(4-chlorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C19H13ClN2O4/c20-12-3-5-13(6-4-12)22-18(23)15-2-1-9-21-19(15)26-14-7-8-16-17(10-14)25-11-24-16/h1-10H,11H2,(H,22,23)

InChI Key

OGPMSMQBHLDGBC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=C(C=CC=N3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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